N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide
CAS No.: 203585-46-0
Cat. No.: VC12023874
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 203585-46-0 |
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Molecular Formula | C16H15NO3 |
Molecular Weight | 269.29 g/mol |
IUPAC Name | N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide |
Standard InChI | InChI=1S/C16H15NO3/c1-17(10-12-5-3-2-4-6-12)16(18)13-7-8-14-15(9-13)20-11-19-14/h2-9H,10-11H2,1H3 |
Standard InChI Key | GCFRGSSFKPOMTP-UHFFFAOYSA-N |
SMILES | CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic IUPAC name, N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide, reflects its substitution pattern:
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1,3-Benzodioxole: A bicyclic aromatic system comprising a benzene ring fused with a 1,3-dioxole ring (two oxygen atoms at positions 1 and 3).
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5-Carboxamide: A carboxamide group (–CONH–) attached at the 5-position of the benzodioxole ring.
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N-Benzyl-N-methyl: The amide nitrogen is substituted with a benzyl group (–CH₂C₆H₅) and a methyl group (–CH₃).
The molecular formula is C₁₆H₁₅NO₃, yielding a molecular weight of 269.30 g/mol. Key physicochemical properties, extrapolated from analogs , include:
Property | Value/Description |
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LogP (Partition Coefficient) | ~2.1 (estimated via group contribution methods) |
Topological Polar Surface Area | 53.7 Ų (calculated) |
Solubility | Low aqueous solubility; soluble in organic solvents (e.g., DMSO, ethanol) |
The benzodioxole ring contributes to electron-rich aromaticity, while the N-alkyl substituents enhance lipophilicity, influencing binding interactions in biological systems .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
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Synthesis of 1,3-Benzodioxole-5-Carboxylic Acid Chloride:
Reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride (SOCl₂) yields the corresponding acid chloride, a reactive intermediate . -
Amine Preparation: N-Benzyl-N-Methylamine
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Methylation of Benzylamine: Benzylamine reacts with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to yield N-benzyl-N-methylamine .
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Amide Coupling:
The acid chloride reacts with N-benzyl-N-methylamine in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .
Alternative Routes
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Ultrasonic Irradiation: As demonstrated in Claisen-Schmidt reactions , ultrasonic irradiation can enhance reaction efficiency by improving mixing and reducing reaction time.
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Catalytic Methods: Potassium hydroxide (KOH) or sodium bicarbonate (NaHCO₃) may serve as catalysts for amide bond formation .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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Infrared (IR) Spectroscopy:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry:
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound: The N-alkyl substitution pattern may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development .
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Enzyme Inhibition: Benzodioxole derivatives inhibit cytochrome P450 enzymes, suggesting utility in drug-drug interaction studies .
Material Science
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